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molecular formula C10H6N2O3S2 B8670498 5-m-Nitrobenzylidenerhodanine

5-m-Nitrobenzylidenerhodanine

Cat. No. B8670498
M. Wt: 266.3 g/mol
InChI Key: AVXJAQDWWJILLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03970459

Procedure details

5-m-nitrobenzylidene-3-phenylrhodanine; 3-ethyl-5-m-nitrobenzylidenerhodanine; 3-ethyl-5-(2,4-dinitrobenzylidene)rhodanine; 5-o-nitrobenzylidene-3-phenylrhodanine; 6-chloro-4-nitrobenzotriazole; 2-(p-dimethylaminophenyliminomethyl)-benzothiazole ethoethylsulfate; 1,3-diamino-5-methylphenazinium chloride; 4-nitro-6-chlorobenzotriazole; anhydro-2-p-dimethylaminophenyliminomethyl-6-nitro-3-(4-sulfobutyl)benzothiazoline hydroxide; 1-(2-benzothiazolyl)-2-(p-dimethylaminostyryl)-4,6-diphenylpyridine iodide; 1,3-diethyl-5-[1,3-neopentylene-6-(1,3,3-trimethyl-2-indolinylidene)-2,4-hexadienylidene]-2-thiobarbituric acid; 2,3,5-triphenyl-2H-tetrazolium chloride; 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-tetrazolium chloride; 1-methyl-8-nitroquinolinium methylsulfate; 3,6-bis[4-(3-ethyl-2-benzothiazolinylidene)-2-butenylidene]-1,2,4,5-cyclohexanetetrone; and the like. The proportion of these electron acceptors added can range from about 100 mg to 2 g per 1 mole of silver halide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-benzothiazolyl)-2-(p-dimethylaminostyryl)-4,6-diphenylpyridine iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1,3-diethyl-5-[1,3-neopentylene-6-(1,3,3-trimethyl-2-indolinylidene)-2,4-hexadienylidene]-2-thiobarbituric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
1-methyl-8-nitroquinolinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
3,6-bis[4-(3-ethyl-2-benzothiazolinylidene)-2-butenylidene]-1,2,4,5-cyclohexanetetrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
silver halide
Quantity
1 mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-ethyl-5-(2,4-dinitrobenzylidene)rhodanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
anhydro-2-p-dimethylaminophenyliminomethyl-6-nitro-3-(4-sulfobutyl)benzothiazoline hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[CH:7]=[C:8]1[S:12][C:11](=[S:13])[N:10](C2C=CC=CC=2)[C:9]1=[O:20])([O-:3])=[O:2].C(N1C(=O)C(=CC2C=CC=C([N+]([O-])=O)C=2)SC1=S)C.C(N1C(=O)C(=CC2C=CC([N+]([O-])=O)=CC=2[N+]([O-])=O)SC1=S)C.[N+](C1C=CC=CC=1C=C1SC(=S)N(C2C=CC=CC=2)C1=O)([O-])=O.ClC1C=C([N+]([O-])=O)C2N=NNC=2C=1.CN(C)C1C=CC(N=CC2SC3C=CC=CC=3N=2)=CC=1.[Cl-].NC1C2C(=[N+](C)C3C(N=2)=CC=CC=3)C=C(N)C=1.[I-].S1C2C=CC=CC=2N=C1N1C(C2C=CC=CC=2)=CC(C2C=CC=CC=2)=CC1C=CC1C=CC(N(C)C)=CC=1.[Cl-].C1(N2N(C3C=CC=CC=3)N=C(C3C=CC=CC=3)[NH2+]2)C=CC=CC=1.[Cl-].IC1C=CC(N2N(C3C=CC([N+]([O-])=O)=CC=3)N=C(C3C=CC=CC=3)[NH2+]2)=CC=1.COS([O-])(=O)=O.C[N+]1C2C(=CC=CC=2[N+]([O-])=O)C=CC=1.C(N1C2C=CC=CC=2SC1=CC=CC=C1C(=O)C(=O)C(=CC=CC=C2N(CC)C3C=CC=CC=3S2)C(=O)C1=O)C>>[N+:1]([C:4]1[CH:5]=[C:6]([CH:21]=[CH:22][CH:23]=1)[CH:7]=[C:8]1[S:12][C:11](=[S:13])[NH:10][C:9]1=[O:20])([O-:3])=[O:2] |f:6.7,8.9,10.11,12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C2C(N(C(S2)=S)C2=CC=CC=C2)=O)C=CC1
Step Two
Name
1-(2-benzothiazolyl)-2-(p-dimethylaminostyryl)-4,6-diphenylpyridine iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].S1C(=NC2=C1C=CC=C2)N2C(C=C(C=C2C2=CC=CC=C2)C2=CC=CC=C2)C=CC2=CC=C(C=C2)N(C)C
Step Three
Name
1,3-diethyl-5-[1,3-neopentylene-6-(1,3,3-trimethyl-2-indolinylidene)-2,4-hexadienylidene]-2-thiobarbituric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)N1[NH2+]C(=NN1C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].IC1=CC=C(C=C1)N1[NH2+]C(=NN1C1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
Step Six
Name
1-methyl-8-nitroquinolinium methylsulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COS(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC(=C12)[N+](=O)[O-]
Step Seven
Name
3,6-bis[4-(3-ethyl-2-benzothiazolinylidene)-2-butenylidene]-1,2,4,5-cyclohexanetetrone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(SC2=C1C=CC=C2)=CC=CC=C2C(C(C(C(C2=O)=O)=CC=CC=C2SC1=C(N2CC)C=CC=C1)=O)=O
Step Eight
Name
silver halide
Quantity
1 mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(SC(C1=O)=CC1=CC(=CC=C1)[N+](=O)[O-])=S
Step Ten
Name
3-ethyl-5-(2,4-dinitrobenzylidene)rhodanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(SC(C1=O)=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=S
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C2C(N(C(S2)=S)C2=CC=CC=C2)=O)C=CC=C1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C2=C(NN=N2)C1)[N+](=O)[O-]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=C(C=C1)N=CC=1SC2=C(N1)C=CC=C2)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].NC1=CC(=CC2=[N+](C3=CC=CC=C3N=C12)C)N
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=2NN=NC21)Cl
Step 16
Name
anhydro-2-p-dimethylaminophenyliminomethyl-6-nitro-3-(4-sulfobutyl)benzothiazoline hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The proportion of these electron acceptors added can

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=C2C(NC(S2)=S)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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